Glochidonol

Overview

Description

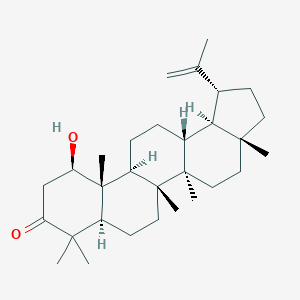

Glochidonol is a compound with the molecular formula C30H48O2 . It has been isolated from the herbs of Flueggea virosa . It exhibits strong inhibitory effects against three human tumor cell lines, MCF-7, NCI-H-460, and SF-268 .

Synthesis Analysis

Glochidonol and other compounds were isolated from Glochidion accuminatum and G. thomsoni. A partial synthesis of glochidone has been achieved in 25% yield by the 2,3-dichloro-5,6-dicyanobenzoquinone dehydrogenation of lupenone .Molecular Structure Analysis

Glochidonol has a molecular weight of 440.7 g/mol . It has 10 defined stereocentres . The structure of Glochidonol can be analyzed using various methods such as spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis

Glochidonol is a powder with a density of 1.0±0.1 g/cm3. It has a boiling point of 516.0±50.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±3.0 mmHg at 25°C and an enthalpy of vaporization of 90.7±6.0 kJ/mol. Its flash point is 218.2±22.7 °C .Scientific Research Applications

Traditional Medicinal Use

Glochidonol is found in the plant Glochidion eriocarpum, a shrub in the family Phyllanthaceae . The whole plant, stem bark, roots, and leaves are used for medicinal purposes by ethnic people in China to treat lacquer poison, convergence, diarrhea, dampness, and itching .

Treatment of Hepatitis and Intestinal Diseases

Glochidion eriocarpum, which contains Glochidonol, is commonly used to address hepatitis and intestinal diseases .

Treatment of Skin Conditions

The plant is also used to treat skin conditions such as urticaria, skin eczema, and other diseases .

Treatment of Chronic and Acute Osteomyelitis

Compounds from the genus Glochidion, which includes Glochidonol, have been reported to treat chronic and acute osteomyelitis .

Treatment of Cirrhosis, Chronic Gastritis, and Hepatitis B

Glochidonol has been reported in patents for the treatment of cirrhosis, chronic gastritis, and hepatitis B .

Treatment of Liver Ascites and Malignant Tumors

Glochidonol has also been reported in patents for the treatment of liver ascites and malignant tumors .

Cytotoxic Activity against Cancer Cell Lines

A study found that Glochidion velutinum, which contains Glochidonol, showed cytotoxic activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .

Other Pharmacological Activities

The plant Glochidion eriocarpum, which contains Glochidonol, is used to treat other conditions such as toothache, menorrhagia, dysentery .

Mechanism of Action

Glochidonol is a pentacyclic triterpenoid that has been isolated from Breynia fruticosa . It has been the subject of various studies due to its significant pharmacological activities.

Target of Action

Glochidonol exhibits strong inhibitory effects against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 . These cell lines are the primary targets of Glochidonol.

Mode of Action

Glochidonol interacts with its targets (cancer cells) and exerts its antiproliferative activity through the involvement of apoptosis . Apoptosis is a form of programmed cell death, which means Glochidonol can induce cancer cells to self-destruct, thereby inhibiting the growth of tumors.

Result of Action

The primary result of Glochidonol’s action is the inhibition of tumor growth. It achieves this by inducing apoptosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGESLRCWHPFR-GEWRCSBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glochidonol | |

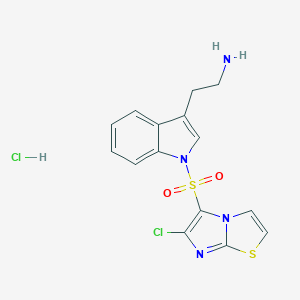

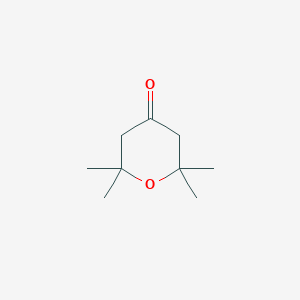

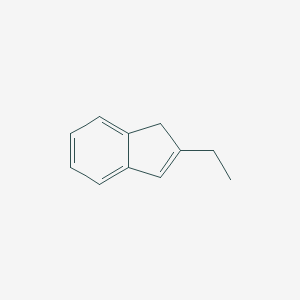

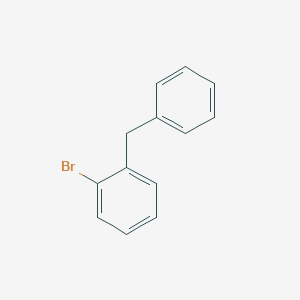

Retrosynthesis Analysis

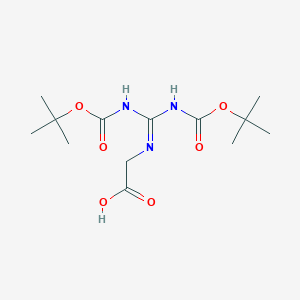

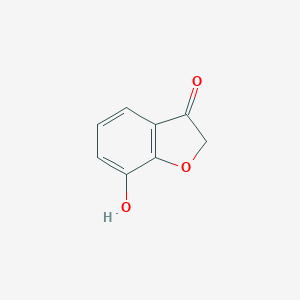

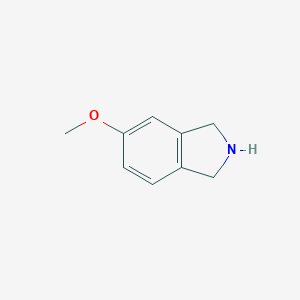

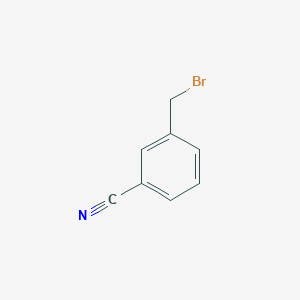

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glochidonol and where is it found?

A1: Glochidonol is a naturally occurring pentacyclic triterpene primarily found in plants belonging to the Euphorbiaceae family. [, , , , , , , , ] It was first isolated from the stems of Glochidion wrightii Benth. [, ] Other notable sources include Phyllanthus pulcher, Bridelia verrucosa, and various Glochidion species. [, , , ]

Q2: What are the reported biological activities of Glochidonol?

A2: Glochidonol has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and NCI-H460 (lung). [, ] It has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as some fungi. [] Additionally, Glochidonol exhibits moderate free radical scavenging activity. []

Q3: How potent is Glochidonol's cytotoxic activity?

A3: Studies have reported varying degrees of cytotoxic potency for Glochidonol. In one study, it displayed potent antitumor activity against MCF-7, DU-145, and H460 cell lines with IC50 values ranging from 17.0 to 30.0 µM. [] Another study showed its significant cytotoxic activity with IC50 values ranging from 7.5 to 13.4 µg/mL (17.1–30.5 µM) against the same cell lines. []

Q4: What is the molecular formula and weight of Glochidonol?

A6: Glochidonol has the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol. []

Q5: How is Glochidonol structurally characterized?

A7: The structure of Glochidonol has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HSQC, HMBC), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV) spectroscopy. [, ]

Q6: Has the structure-activity relationship (SAR) of Glochidonol been investigated?

A8: While specific SAR studies focusing solely on Glochidonol modifications are limited, research comparing its activity to structurally similar lupane-type triterpenes suggests that variations in functional groups and their position on the lupane skeleton can significantly impact cytotoxic activity. []

Q7: What are the traditional medicinal uses of plants containing Glochidonol?

A9: Plants rich in Glochidonol, such as Phyllanthus pulcher, have a history of use in traditional medicine. For example, P. pulcher is used in Malaysia for treating stomach aches and ulcerations. []

Q8: Have there been any clinical trials involving Glochidonol?

A8: To date, there are no published reports of clinical trials involving Glochidonol. Further research, including in vivo studies and preclinical evaluations, is needed to assess its potential therapeutic applications.

Q9: What analytical methods are used to identify and quantify Glochidonol?

A11: Glochidonol can be isolated and purified from plant extracts using various chromatographic techniques such as thin-layer chromatography (TLC), column chromatography, gel filtration (Sephadex LH-20), and high-performance liquid chromatography (HPLC). [, , ]

Q10: Are there any known methods for synthesizing Glochidonol?

A12: While Glochidonol is primarily obtained from natural sources, a partial synthesis of its structurally related compound, glochidone, has been achieved through the dehydrogenation of lupenone. [] This approach might offer insights for potential synthetic routes to Glochidonol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)